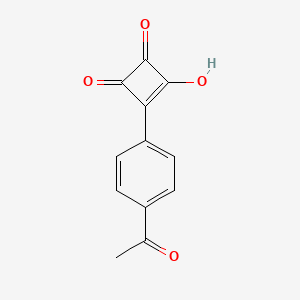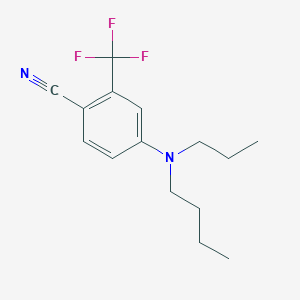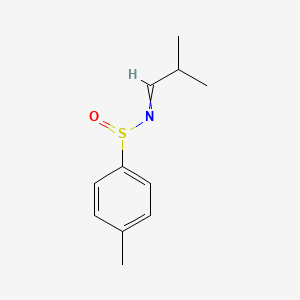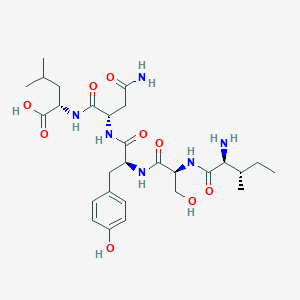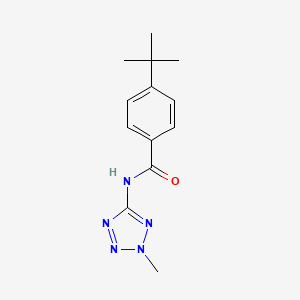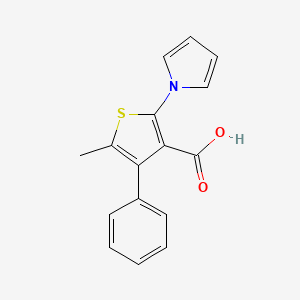
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrrole ring, which is further substituted with a carboxylic acid group, a methyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a phenyl-substituted acetic acid derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
作用机制
The mechanism of action of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the phenyl group at the 4-position.
5-Methyl-4-phenylthiophene-3-carboxylic acid: Lacks the pyrrole ring.
Uniqueness
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is unique due to the presence of both the phenyl and methyl groups, as well as the fused thiophene and pyrrole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
151258-65-0 |
|---|---|
分子式 |
C16H13NO2S |
分子量 |
283.3 g/mol |
IUPAC 名称 |
5-methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO2S/c1-11-13(12-7-3-2-4-8-12)14(16(18)19)15(20-11)17-9-5-6-10-17/h2-10H,1H3,(H,18,19) |
InChI 键 |
JUZLNSOSHUXHJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
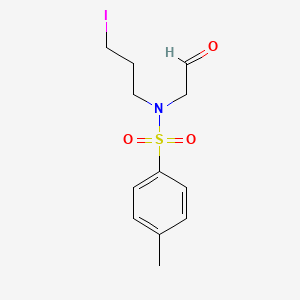
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

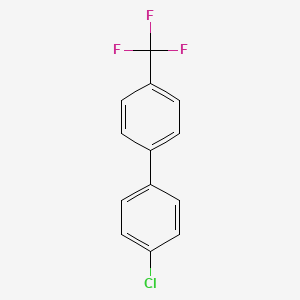
![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)

